Crystal Violet-15N3: Chemical Structure, Molecular Weight, and Applications as an Internal Standard in LC-MS/MS
Crystal Violet-15N3: Chemical Structure, Molecular Weight, and Applications as an Internal Standard in LC-MS/MS
Executive Summary
Crystal Violet (CV), also known as Basic Violet 3 or Gentian Violet, is a synthetic triphenylmethane dye historically utilized in industrial and medical applications[1]. Due to its potent antibacterial and antifungal properties, it has been illicitly employed in the aquaculture industry to treat water-borne infections in fish and eels[2]. However, because CV and its primary metabolite, leuco-crystal violet (LCV), are recognized as mutagens and suspected carcinogens, global regulatory bodies (including the FDA and EU) have established a strict zero-tolerance policy for its presence in food products[2][3].
To enforce these regulations, trace-level detection via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required[4]. Achieving high precision in complex biological matrices (like fish tissue) necessitates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). Crystal Violet-15N3 , wherein the three native nitrogen atoms are replaced with the stable 15N isotope, serves as the gold standard for this purpose, providing a self-validating framework for absolute quantification[5].
Chemical Structure and Molecular Properties
Crystal Violet is a cationic dye characterized by a central sp²-hybridized carbon atom bonded to three N,N-dimethylaminophenyl groups. The positive charge is delocalized across the extensively conjugated pi-system, giving the compound its intense purple color.
In Crystal Violet-15N3 , the molecular architecture remains identical to the native compound, but the three nitrogen atoms in the dimethylamino groups are isotopically enriched with Nitrogen-15. This specific labeling strategy increases the exact mass of the cation by approximately 3.0 Da without altering the compound's physicochemical behavior.
Table 1: Physicochemical Properties Comparison
| Property | Native Crystal Violet | Crystal Violet-15N3 |
| Chemical Formula (Salt) | C₂₅H₃₀ClN₃ | C₂₅H₃₀Cl¹⁵N₃ |
| Molecular Weight (Salt) | 407.98 g/mol | 410.97 g/mol |
| Exact Mass (Cation) | 372.24 Da | 375.24 Da |
| Isotopic Mass Shift | N/A | +3.00 Da |
| PubChem CID | 11057[3] | N/A (Isotope Labeled) |
Isotopic Labeling Rationale: Why 15N3 over D6?
When designing an LC-MS/MS assay, the choice of isotopic label directly impacts the scientific integrity of the data. While Deuterium-labeled standards (e.g., CV-d6) are commercially available, 15N3 labeling provides superior analytical reliability due to the following causal mechanisms:
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Elimination of the Chromatographic Isotope Effect: In reversed-phase liquid chromatography (RP-LC), carbon-deuterium (C-D) bonds interact slightly differently with the C18 stationary phase compared to carbon-hydrogen (C-H) bonds. This causes deuterium-labeled standards to elute slightly earlier than the native analyte. Because biological matrices elute continuously, this retention time shift means the native dye and the D6-standard experience different matrix environments in the Electrospray Ionization (ESI) source, leading to unequal ion suppression. The 15N3 label does not alter the hydrophobicity of the molecule, ensuring perfect co-elution and identical matrix suppression[5].
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Resistance to H/D Exchange: Deuterium atoms, depending on their position, can undergo hydrogen/deuterium exchange with protic solvents (like water or methanol) during extraction. Nitrogen-15 is locked within the covalent backbone of the amine groups, ensuring the isotopic mass shift remains permanently stable throughout aggressive extraction protocols.
Quantitative Data Summary: MS/MS Transitions
In positive ESI mode, both native CV and CV-15N3 readily form intact cations without the need for protonation. Collision-Induced Dissociation (CID) in the triple quadrupole yields highly predictable fragmentation pathways.
Table 2: Typical LC-MS/MS MRM Transitions (Positive ESI)
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Mechanistic Neutral Loss |
| Native CV | 372.3 | 356.2 | 251.1 | -CH₄ (16 Da); -C₈H₁₁N (121 Da)[6] |
| CV-15N3 | 375.3 | 359.2 | 253.1 | -CH₄ (16 Da); -C₈H₁₁¹⁵N (122 Da) |
Note: The primary quantifier transition involves the loss of a methane radical (16 Da) from the dimethylamino group, retaining all three nitrogen atoms. The qualifier transition involves the cleavage of an entire dimethylaniline group, leaving a fragment containing two nitrogen atoms.
Experimental Protocol: LC-MS/MS Workflow for Aquaculture Testing
To ensure trustworthiness, the following protocol is designed as a self-validating system . By spiking the CV-15N3 standard into the raw tissue before any chemical processing, any subsequent loss of the analyte (due to poor extraction efficiency or degradation) is proportionally mirrored by the internal standard.
Step-by-Step Methodology
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Sample Homogenization & Spiking: Weigh 1.0 g of homogenized fish tissue into a 50 mL centrifuge tube. Immediately spike with 50 µL of CV-15N3 working solution (e.g., 10 ng/mL) to establish the baseline isotopic ratio[7].
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Buffer Addition (Causality Check): Add 10 mL of McIlvaine’s buffer (pH 3.0) and Acetonitrile (1:1, v/v). Why pH 3.0? Crystal violet is highly prone to binding with tissue proteins. The acidic citrate-phosphate buffer denatures these proteins and maintains the dye in its fully ionized cationic state, driving it into the acetonitrile phase[7].
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Extraction & Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 4500 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Collect the supernatant.
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Solid Phase Extraction (SPE) Clean-up:
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Condition a Polymeric Mixed-Mode Cation Exchange (PCX) cartridge with methanol, followed by water.
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Load the supernatant. The permanently charged CV cation binds tightly to the sulfonic acid groups of the PCX sorbent.
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Wash with 0.1% formic acid to remove neutral lipids, followed by methanol to remove hydrophobic interferences.
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Mechanistic Elution: Elute the analytes using 5% ammonium hydroxide in methanol. Why a strong base? The high pH environment forces the hydroxide ion to attack the central carbocation of Crystal Violet, converting the permanently charged, purple dye into its neutral, colorless "carbinol base" form. Once neutralized, it releases from the cation-exchange sorbent and elutes cleanly.
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Reconstitution & Analysis: Evaporate the eluate to dryness under a gentle nitrogen stream. Reconstitute in the initial LC mobile phase (e.g., 0.1% Formic Acid / Acetonitrile) and inject into the UHPLC-MS/MS system[4].
Figure 1: Step-by-step LC-MS/MS sample preparation workflow utilizing CV-15N3 as an internal standard.
Mechanistic Insights: Isotope Dilution Mass Spectrometry (IDMS)
The core logic of using CV-15N3 relies on the principles of Isotope Dilution Mass Spectrometry (IDMS) . When analyzing complex matrices like salmon or catfish, co-eluting phospholipids enter the ESI source alongside the analyte. These lipids compete for available charge droplets, causing a phenomenon known as "ion suppression," which artificially lowers the detected signal of the analyte.
Because CV-15N3 is chemically identical to native CV, it co-elutes at the exact same millisecond. Therefore, the matrix suppresses the 15N3 signal by the exact same percentage as the native signal. When the mass spectrometer calculates the final concentration, it does not rely on absolute peak area; it relies on the Ratio of the Native Area to the 15N3 Area. Since both areas are suppressed equally, the ratio remains constant, rendering the quantification entirely immune to matrix effects.
Figure 2: Logical mechanism of Isotope Dilution Mass Spectrometry (IDMS) compensating for matrix effects.
References
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National Center for Biotechnology Information (PubChem). "Crystal Violet | C25H30ClN3 - PubChem." NIH. URL:[Link]
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Alta Scientific. "Stable Isotope Labeled Compounds." Alta Scientific Co., Ltd. URL: [Link]
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U.S. Food and Drug Administration (FDA). "Laboratory Information Bulletin (LIB) 4395: Analyses of Crystal Violet & Brilliant Green." FDA. URL:[Link]
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Agilent Technologies. "LC/MS/MS of Malachite Green and Crystal Violet in Fish with Agilent Bond Elut PCX and Poroshell 120." Agilent Application Note. URL:[Link]
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U.S. Department of Agriculture (USDA FSIS). "Determination and Confirmation of Malachite Green and Crystal violet by UHPLC-MS-MS." Food Safety and Inspection Service. URL:[Link]
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Shimadzu Corporation. "Highly sensitive and rapid analysis of synthetic dyes in sea food by LC/MS/MS." Shimadzu Application Note. URL:[Link]
